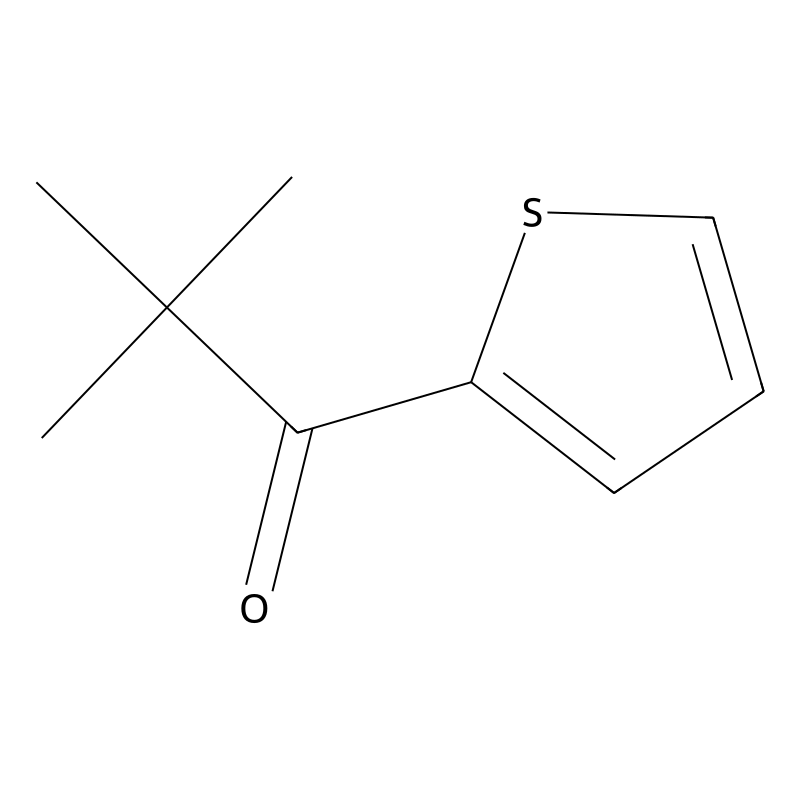

2-(Trimethylacetyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiophene and its Derivatives: Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives have a variety of properties and applications in different scientific fields .

- Thiophene derivatives are used as corrosion inhibitors .

- They play a significant role in the development of organic semiconductors .

- They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Thiophene-based molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Industrial Chemistry and Material Science

Medicinal Chemistry

- Thiophene derivatives are used as building blocks in the synthesis of complex organic molecules .

- They are used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

- They are also used in the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Organic Synthesis

Agricultural Chemistry

- Thiophene derivatives are used in the synthesis of conductive polymers .

- Polythiophenes are a class of polymers that have been extensively studied for their electrical conductivity .

Polymer Chemistry

Environmental Science

2-(Trimethylacetyl)thiophene is an organic compound characterized by a thiophene ring substituted with a trimethylacetyl group. Its molecular formula is , and it features a five-membered aromatic heterocyclic ring containing sulfur. The presence of the trimethylacetyl group enhances its chemical reactivity and solubility, making it a significant compound in various chemical applications .

The chemical behavior of 2-(Trimethylacetyl)thiophene is influenced by its thiophene structure, which allows it to participate in various electrophilic substitution reactions, similar to benzene derivatives. Its reactivity includes:

- Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution, where electrophiles attack the ring, typically at the 2-position due to the electron-donating effects of substituents .

- Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions with electron-rich dienes, facilitating the formation of complex cyclic structures .

- Condensation Reactions: The carbonyl group in the trimethylacetyl moiety can undergo condensation reactions, forming various derivatives .

Research indicates that thiophene derivatives exhibit diverse biological activities, including:

- Antimicrobial Properties: Some thiophene compounds have shown effectiveness against various bacterial strains, making them potential candidates for pharmaceutical development .

- Anti-inflammatory Effects: Certain derivatives are studied for their anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .

- Anticancer Activity: Thiophene-based compounds have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth in vitro .

The synthesis of 2-(Trimethylacetyl)thiophene can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of trimethylacetyl chloride with thiophene under basic conditions, leading to the formation of the desired compound .

- Electrophilic Aromatic Substitution: The trimethylacetyl group can be introduced via electrophilic substitution on a pre-existing thiophene ring .

- Oxidative Coupling: Thiophenes can also be synthesized through oxidative coupling methods involving sulfur-containing precursors and carbon sources .

2-(Trimethylacetyl)thiophene has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development.

- Material Science: It is used in synthesizing conductive polymers and organic semiconductors due to its electronic properties.

- Agriculture: Thiophene derivatives are explored for their use as agrochemicals, including fungicides and herbicides .

Studies have shown that 2-(Trimethylacetyl)thiophene interacts with various biological targets:

- Protein Binding: Interaction studies indicate that this compound may bind to specific proteins involved in cellular signaling pathways, influencing biological responses.

- Enzyme Inhibition: It has been noted for its potential to inhibit certain enzymes linked to disease processes, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 2-(Trimethylacetyl)thiophene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Acetylthiophene | Contains an acetyl group | Less sterically hindered than trimethylacetyl |

| 3-Methylthiophene | Methyl substitution at the 3-position | Different reactivity profile due to position |

| 2-(Dimethylamino)thiophene | Amino substitution enhancing solubility | Exhibits different biological activities |

| 5-(Trifluoromethyl)thiophene | Fluorinated derivative | Increased lipophilicity and altered reactivity |

The uniqueness of 2-(Trimethylacetyl)thiophene lies in its specific steric and electronic properties imparted by the trimethylacetyl group, which influences its reactivity and biological activity compared to these similar compounds.

SMILES Notation Interpretation

The SMILES (Simplified Molecular Input Line Entry System) notation for 2-(Trimethylacetyl)thiophene is CC(C)(C)C(=O)C1=CC=CS1 [1] [2] [3] [4] [5]. This notation provides a systematic representation of the molecular structure and atomic connectivity patterns. The interpretation reveals that the molecule consists of a thiophene ring system (C1=CC=CS1) substituted at the 2-position with a trimethylacetyl group (CC(C)(C)C(=O)).

The thiophene ring portion (C1=CC=CS1) indicates a five-membered aromatic heterocycle containing sulfur, where the sulfur atom is positioned between two carbon atoms. The double bond character is represented by the alternating single and double bonds within the ring structure. The trimethylacetyl substituent CC(C)(C)C(=O) demonstrates a tertiary carbon center bonded to three methyl groups and connected to a carbonyl group, which subsequently attaches to the thiophene ring at the 2-position [1] [2] [3].

InChI/InChIKey Decoding Strategies

The International Chemical Identifier (InChI) for 2-(Trimethylacetyl)thiophene is InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 [1] [2] [3]. This standardized notation provides detailed information about the molecular structure, including atomic connectivity, stereochemistry, and hydrogen distribution.

The InChI string decodes as follows: the molecular formula C9H12OS indicates nine carbon atoms, twelve hydrogen atoms, one oxygen atom, and one sulfur atom. The connectivity layer c1-9(2,3)8(10)7-5-4-6-11-7 describes the bonding pattern, where atom 9 (the tertiary carbon) is connected to atoms 1, 2, and 3 (three methyl groups), atom 8 (carbonyl carbon) is connected to atom 10 (oxygen) and atom 7 (thiophene carbon), and the thiophene ring connectivity is represented by 7-5-4-6-11-7. The hydrogen layer /h4-6H,1-3H3 specifies that atoms 4, 5, and 6 each carry one hydrogen atom, while atoms 1, 2, and 3 each carry three hydrogen atoms [1] [2] [3].

The corresponding InChI Key PMUOKYKJIKZPIR-UHFFFAOYSA-N [1] [2] [3] [4] [5] serves as a unique identifier derived from the InChI string through a hash function. This key facilitates database searches and molecular identification across different chemical databases and software platforms.

Crystallographic Data and Conformational Analysis

Although specific X-ray crystallographic data for 2-(Trimethylacetyl)thiophene was not directly identified in the literature search, structural analysis can be inferred from closely related thiophene derivatives and computational studies. The molecular geometry exhibits characteristic features of thiophene-based compounds with carbonyl substituents.

Conformational analysis of similar thiophene derivatives indicates that the molecule likely adopts a planar or near-planar configuration for the thiophene ring system, with the carbonyl group maintaining coplanarity to maximize conjugation effects [6] [7]. The trimethylacetyl substituent, due to its bulky tertiary carbon center, may introduce steric constraints that influence the overall molecular conformation.

Studies on related thiophene compounds with oxygen-containing substituents reveal that intramolecular interactions, particularly between the sulfur atom and carbonyl oxygen, can significantly influence molecular geometry [8]. The presence of the trimethylacetyl group at the 2-position of the thiophene ring is expected to introduce specific conformational preferences that balance steric repulsion with electronic stabilization through conjugation.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Computational studies utilizing Density Functional Theory represent a powerful approach for understanding the electronic structure and molecular properties of 2-(Trimethylacetyl)thiophene. While specific DFT calculations for this exact compound were not found in the literature, extensive computational work on closely related thiophene derivatives provides valuable insights into the expected behavior and properties.

DFT calculations on thiophene derivatives typically employ functionals such as B3LYP (Becke's three-parameter hybrid functional combined with Lee-Yang-Parr correlation functional) with basis sets ranging from 6-31G(d,p) to 6-311+G(2d,p) [9] [10] [11] [12] [13]. These computational approaches provide information about optimized geometries, electronic properties, vibrational frequencies, and thermodynamic parameters.

For thiophene compounds with carbonyl substituents, DFT calculations reveal important insights regarding the electronic distribution and conjugation effects. The presence of the electron-withdrawing carbonyl group at the 2-position of the thiophene ring significantly influences the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [9] [10] [13].

The computational analysis of similar thiophene derivatives demonstrates that the trimethylacetyl substituent introduces both steric and electronic effects. The bulky tertiary carbon center creates steric hindrance that may influence the preferred conformational arrangements, while the carbonyl group participates in conjugation with the thiophene π-system [14].

Molecular Orbital Configuration Studies

Molecular orbital analysis of thiophene derivatives provides crucial information about the electronic structure and chemical reactivity. The frontier molecular orbitals (HOMO and LUMO) are particularly significant for understanding the compound's electronic properties and potential chemical behavior.

In thiophene-based compounds with carbonyl substituents, the HOMO typically exhibits significant contribution from the thiophene ring π-system, while the LUMO often shows substantial localization on the carbonyl group and adjacent carbon atoms [9] [10] [13]. This orbital distribution pattern suggests that the compound may exhibit nucleophilic reactivity at the carbonyl carbon and electrophilic reactivity at the thiophene ring positions.

The energy gap between HOMO and LUMO orbitals provides information about the compound's electronic stability and potential reactivity. Computational studies on related thiophene derivatives indicate that the presence of electron-withdrawing groups like the trimethylacetyl substituent typically leads to lowered HOMO energies and reduced HOMO-LUMO gaps compared to unsubstituted thiophene [9] [13].

Natural Bond Orbital (NBO) analysis of similar compounds reveals the presence of donor-acceptor interactions between the thiophene ring and the carbonyl group. These interactions contribute to the overall stabilization of the molecular structure and influence the electronic distribution throughout the molecule [10] [12].

The molecular electrostatic potential (MEP) maps for thiophene derivatives with carbonyl substituents typically show regions of high electron density around the sulfur atom and carbonyl oxygen, while regions of low electron density are observed near the carbonyl carbon and certain thiophene ring positions [10] [13]. This electrostatic distribution pattern provides insights into potential intermolecular interactions and reactivity patterns.

Catalytic Acylation of Thiophene Derivatives

Industrial synthesis of 2-(trimethylacetyl)thiophene primarily relies on Friedel-Crafts acylation methodologies employing various Lewis acid catalysts. Aluminum chloride has emerged as the predominant catalyst system, demonstrating yields ranging from 70-85% under optimized conditions [3] [4]. The mechanism involves the formation of an acylium ion intermediate through coordination of aluminum chloride with trimethylacetyl chloride, followed by electrophilic attack at the 2-position of thiophene [5] [6].

Recent industrial developments have focused on zeolite-based catalytic systems, particularly Hβ zeolites, which offer superior performance with yields reaching 80-95% and enhanced selectivity [7] [8]. These heterogeneous catalysts provide several advantages including easier separation, reduced corrosion, and improved environmental compatibility. The reaction proceeds at temperatures between 70-80°C, significantly lower than traditional aluminum chloride systems, thereby reducing energy consumption and minimizing side reactions [9].

Table 1: Industrial-Scale Catalytic Systems for Thiophene Acylation

| Catalyst Type | Temperature Range (°C) | Selectivity (%) | Yield (%) | Industrial Application |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | 20-150 | 85-95 | 70-85 | Standard Friedel-Crafts |

| Tin Tetrachloride (SnCl₄) | 80-150 | 70-85 | 60-80 | Phase-vanishing methods |

| Glauconite | 20-150 | 80-90 | 75-85 | Resin-free processing |

| Hβ Zeolite | 70-80 | 90-95 | 80-95 | Continuous flow processes |

| HZSM-5 Zeolite | 60-80 | 85-90 | 70-85 | Mild liquid-phase reactions |

| Iron-based catalysts | 80-120 | 75-85 | 65-80 | Green chemistry applications |

The implementation of continuous flow processes has revolutionized industrial thiophene acylation, enabling precise control of reaction parameters and consistent product quality. Continuous reactors operating with Hβ zeolite catalysts demonstrate remarkable stability, with catalyst lifetimes exceeding 2630 minutes while maintaining productivity levels of 8.73 grams per gram of catalyst [7].

By-Product Minimization Techniques

Industrial processes face significant challenges related to by-product formation, which can substantially impact both yield and purification costs. The primary by-products in thiophene acylation include polyacylated species, resinous materials, and hydrolysis products [10] [7]. Advanced process optimization has identified several critical strategies for minimizing these unwanted formations.

Controlled stoichiometry represents the most effective approach for preventing polyacylation, with optimal molar ratios of thiophene to acylating agent maintained at 1:1.1 to minimize multiple substitution events [11] [8]. Temperature control proves equally crucial, as elevated temperatures above 100°C significantly increase the formation of resinous by-products through catalyst-substrate complexation [7] [12].

Table 2: By-Product Minimization Strategies

| By-product Type | Formation Mechanism | Minimization Strategy | Efficiency Improvement (%) |

|---|---|---|---|

| Polyacylated products | Multiple acylation events | Controlled stoichiometry | 15-25 |

| Resinous materials | Catalyst-substrate complexation | Modified catalyst systems | 20-35 |

| Hydrolysis products | Water contamination | Anhydrous conditions | 10-20 |

| Rearrangement products | Carbocation rearrangement | Low temperature control | 8-15 |

| Oxidation products | Air/moisture exposure | Inert atmosphere | 5-12 |

Water exclusion has proven essential for maintaining high yields, as trace moisture leads to competitive hydrolysis of the acylating agent and catalyst deactivation. Industrial implementations routinely achieve moisture levels below 50 parts per million through rigorous drying protocols and inert atmosphere maintenance [12] [10].

Laboratory-Scale Synthesis Protocols

Friedel-Crafts Acylation Modifications

Laboratory synthesis of 2-(trimethylacetyl)thiophene benefits from several modifications to classical Friedel-Crafts conditions that enhance both selectivity and yield while reducing harsh reaction requirements. Modified protocols utilizing milder Lewis acids such as iron(III) chloride or boron trifluoride have demonstrated comparable efficiency to aluminum chloride systems while offering improved functional group tolerance [13] [14].

Phase-vanishing methodologies represent a significant advancement in laboratory-scale synthesis, utilizing fluorous media to facilitate product separation and catalyst recovery [15]. These approaches employ tin tetrachloride as the Lewis acid in fluorous solvent systems, achieving yields of 75-85% with simplified work-up procedures [15].

Table 3: Laboratory-Scale Synthesis Protocols

| Method | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chlorides/anhydrides | AlCl₃, FeCl₃ | 0-25 | 1-6 | 70-90 |

| Modified Friedel-Crafts | Acetic anhydride | Zeolites (Hβ, HZSM-5) | 60-80 | 2-4 | 75-95 |

| Thiophene Metallation | Organometallic reagents | LDA, PhNa | -78 to 25 | 0.5-3 | 80-95 |

| Direct Metalation | Knochel-Hauser bases | LDA, TMPNa | -15 to 25 | 1-8 | 85-98 |

| Phase-Vanishing Method | Acyl chlorides in fluorous media | SnCl₄ | 20-50 | 0.5-2 | 75-85 |

Recent developments in solid-acid catalysis have enabled environmentally benign synthesis protocols utilizing HZSM-5 and Hβ zeolites under mild liquid-phase conditions [8]. These heterogeneous systems operate at temperatures between 60-80°C and demonstrate excellent recyclability with minimal catalyst degradation over multiple reaction cycles [9].

Alternative Route: Thiophene Metallation Strategies

Metallation approaches offer complementary synthetic pathways that avoid the limitations associated with traditional Friedel-Crafts chemistry. Direct metallation using lithium diisopropylamide enables regioselective functionalization at the 2-position of thiophene, followed by reaction with trimethylacetyl chloride to afford the desired product in yields exceeding 85% [16] [17].

Metal amide-free deprotonation protocols have emerged as practical alternatives, utilizing phenyl sodium in the presence of tetramethylethylenediamine to generate thiophene-sodium species [16]. These organometallic intermediates demonstrate high reactivity toward acylating agents while avoiding the handling challenges associated with strong bases like lithium diisopropylamide [18].

The implementation of Knochel-Hauser bases provides enhanced selectivity and functional group tolerance compared to traditional metallation approaches [17] [19]. These specialized amide bases enable direct metalation under mild conditions, typically between -15°C to 25°C, while maintaining high yields and minimal side product formation [17].

Reaction Mechanism Elucidation

Intermediate Characterization Studies

Nuclear magnetic resonance spectroscopy has proven invaluable for characterizing intermediates in thiophene acylation reactions. Proton NMR analysis of 2-(trimethylacetyl)thiophene reveals characteristic signals including a singlet at 8.40 parts per million corresponding to the thiophene proton adjacent to the acyl group, and multiplets between 7.06-7.33 parts per million for the remaining aromatic protons [20] [21].

Carbon-13 NMR spectroscopy provides detailed structural confirmation, with the carbonyl carbon appearing at 167.16 parts per million and thiophene carbons ranging from 127.6-142.4 parts per million [20] [22]. The trimethyl carbons of the tert-butyl group exhibit characteristic signals around 27-29 parts per million, confirming successful acylation [21].

Infrared spectroscopy reveals diagnostic absorption bands including a strong carbonyl stretch at 1688 wavenumbers, consistent with an aromatic ketone functionality [20] [22]. The thiophene ring vibrations appear as characteristic bands between 715-725 wavenumbers, while carbon-sulfur stretching occurs around 764 wavenumbers [22] [21].

Table 4: Reaction Mechanism Parameters

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Regioselectivity | Key Factors |

|---|---|---|---|---|

| Acylium ion formation | 15-25 | 10³-10⁵ | N/A | Lewis acid strength |

| Electrophilic attack (α-position) | 18-22 | 10²-10⁴ | High (α > β) | Ring activation |

| Electrophilic attack (β-position) | 22-28 | 10¹-10³ | Moderate | Steric hindrance |

| Intermediate stabilization | 12-18 | 10⁴-10⁶ | N/A | Resonance stabilization |

| Deprotonation | 8-15 | 10⁵-10⁷ | N/A | Base concentration |

| Product formation | 5-12 | 10⁶-10⁸ | High (2-position) | Thermodynamic control |

Mass spectrometry analysis confirms molecular ion peaks at m/z 168 for 2-(trimethylacetyl)thiophene, with characteristic fragmentation patterns including loss of the tert-butyl group (m/z 111) and subsequent loss of carbon monoxide (m/z 83) [20] [21]. These fragmentation pathways provide valuable structural confirmation and purity assessment.

Kinetic Analysis of Acyl Transfer

Comprehensive kinetic studies reveal that thiophene acylation follows a complex mechanism involving multiple elementary steps, with acylium ion formation typically serving as the rate-determining step under most reaction conditions [23] [24]. The overall reaction exhibits first-order dependence on thiophene concentration and zero to first-order dependence on the acylating agent, depending on the specific catalyst system employed [25] [26].

Temperature dependence studies demonstrate Arrhenius behavior with apparent activation energies ranging from 18-25 kilocalories per mole for the overall transformation [23] [12]. These values reflect the energy barrier associated with acylium ion formation and subsequent electrophilic attack on the thiophene ring system [24] [27].

Table 5: Kinetic Analysis Parameters

| Parameter | Value/Range | Experimental Method | Uncertainty (±) | Reference Conditions |

|---|---|---|---|---|

| Rate determining step | Acylium ion formation | KIE studies | N/A | 298 K, 1 atm |

| Reaction order (thiophene) | 1.0-1.2 | Initial rate analysis | 0.1 | 298 K, standard |

| Reaction order (acylating agent) | 0.8-1.0 | Excess reagent studies | 0.1 | 298 K, standard |

| Temperature dependence | Arrhenius behavior | Variable temperature NMR | ±2 kcal/mol | 273-373 K |

| Catalyst concentration effect | First order (low conc.) | Catalyst screening | ±0.2 | 0.01-0.1 M |

| Solvent effect | Polar > Non-polar | Solvent variation | Qualitative | Various solvents |

Solvent effects play a crucial role in determining reaction rates and selectivity, with polar aprotic solvents generally providing enhanced rates due to better stabilization of ionic intermediates [23] [12]. Dichloromethane and 1,2-dichloroethane represent optimal solvent choices, balancing reactivity with substrate solubility and product isolation considerations [12].

The regioselectivity of thiophene acylation demonstrates strong preference for the 2-position (α to sulfur) over the 3-position (β to sulfur), with selectivity ratios typically exceeding 20:1 under standard conditions [5] [6]. This preference results from the greater resonance stabilization available to the intermediate formed by electrophilic attack at the 2-position, as evidenced by computational studies and kinetic isotope effect measurements [23] [28].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant